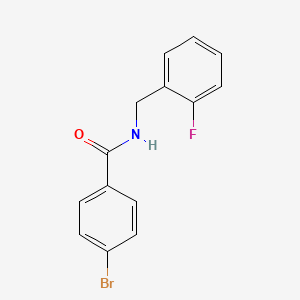![molecular formula C11H14N2O B12833238 4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of an aromatic aldehyde with o-phenylenediamine under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The choice of solvent, temperature, and reaction time can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase catalysts. These methods aim to optimize reaction conditions to achieve high yields and minimize by-products. The use of automated systems and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole hydrides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzimidazole core .
Scientific Research Applications
4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol involves its interaction with molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The specific pathways and targets depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with no substituents, known for its broad range of biological activities.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position, exhibiting similar but distinct properties compared to this compound.
5,6-Dimethyl-1H-benzimidazole: Another derivative with methyl groups at the 5 and 6 positions, used in the synthesis of vitamin B12.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methyl-7-propan-2-yl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-6(2)8-5-4-7(3)9-10(8)13-11(14)12-9/h4-6H,1-3H3,(H2,12,13,14) |
InChI Key |
UTCNTSPVGBFWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


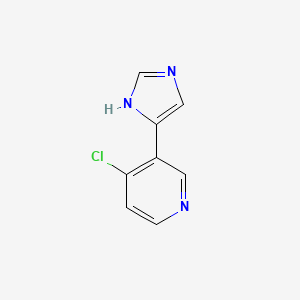
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
![trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
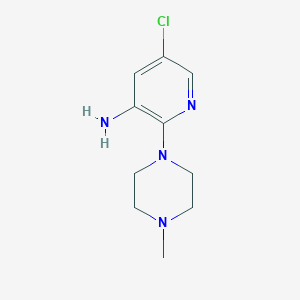
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
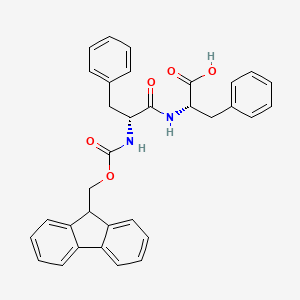
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)
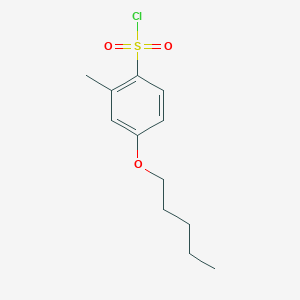

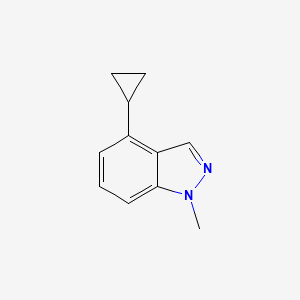
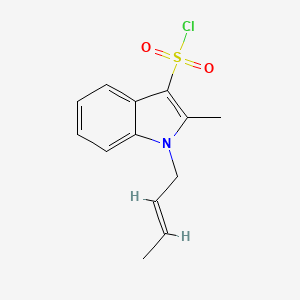
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
